molecular formula C12H16ClNO2 B12939883 rel-(2R,3S)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride

rel-(2R,3S)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride

Cat. No.: B12939883
M. Wt: 241.71 g/mol
InChI Key: RAKLJEPTGBTACR-ACMTZBLWSA-N
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Description

rel-(2R,3S)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride: is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. Its unique stereochemistry and functional groups make it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2R,3S)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Group: This step may involve Friedel-Crafts alkylation or other suitable methods.

    Esterification: The carboxylate group is introduced through esterification reactions.

    Resolution of Stereoisomers: Chiral resolution techniques are employed to obtain the desired stereoisomer.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be used to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl group or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

rel-(2R,3S)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride:

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: As an intermediate in the synthesis of complex molecules.

    Biological Studies: Investigating its effects on biological systems.

    Industrial Applications: Potential use in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of rel-(2R,3S)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-phenylpyrrolidine-3-carboxylate: Lacks the chiral centers.

    Ethyl 2-phenylpyrrolidine-3-carboxylate: Similar structure with an ethyl group instead of a methyl group.

    2-Phenylpyrrolidine-3-carboxylic acid: The carboxylate group is in the form of a free acid.

Uniqueness

The unique stereochemistry of rel-(2R,3S)-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride distinguishes it from other similar compounds, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

methyl (2R,3S)-2-phenylpyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-7-8-13-11(10)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11-;/m0./s1

InChI Key

RAKLJEPTGBTACR-ACMTZBLWSA-N

Isomeric SMILES

COC(=O)[C@H]1CCN[C@H]1C2=CC=CC=C2.Cl

Canonical SMILES

COC(=O)C1CCNC1C2=CC=CC=C2.Cl

Origin of Product

United States

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